

Application Note: HPLC Analysis of N-Vanillyloctanamide

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Compound of Interest

Compound Name: *N-Vanillyloctanamide*

Cat. No.: B036664

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Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is gaining interest in the pharmaceutical and food industries for its sensory and potential therapeutic properties. Accurate and reliable quantification of **N-Vanillyloctanamide** in various matrices is crucial for quality control, formulation development, and research. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of **N-Vanillyloctanamide**, including sample preparation, chromatographic conditions, and method validation.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify **N-Vanillyloctanamide**. The analyte is separated on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where **N-Vanillyloctanamide** exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol aims to extract **N-Vanillyloctanamide** from the sample matrix and remove potential interferences.

- For Solid Samples (e.g., powders, formulations):
 - Accurately weigh a representative amount of the homogenized sample.
 - Add a suitable extraction solvent (e.g., methanol or acetonitrile) in a known volume.
 - Vortex the mixture for 2-3 minutes to ensure thorough mixing.
 - Sonicate the mixture for 15-20 minutes to facilitate the extraction of **N-Vanillyloctanamide**.
 - Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved particulates.^[1]
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.^{[1][2]}
- For Liquid Samples (e.g., solutions, suspensions):
 - Pipette a known volume of the sample into a volumetric flask.
 - Dilute the sample with the mobile phase to a suitable concentration.
 - If the sample contains suspended particles, centrifuge and filter as described for solid samples.^{[1][2]}

2. Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of **N-Vanillyloctanamide**:

| Parameter | Condition |
|--------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 μ m |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 30 $^{\circ}$ C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |

3. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]

- System Suitability: System suitability was assessed by injecting five replicates of a standard solution. The acceptance criteria were:
 - Relative Standard Deviation (RSD) of the peak area < 2.0%
 - Tailing factor \leq 2.0
 - Theoretical plates > 2000[3]
- Linearity: Linearity was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r^2) should be > 0.99.[4][5]
- Accuracy: The accuracy of the method was determined by a recovery study. A known amount of **N-Vanillyloctanamide** was spiked into a placebo sample at three different concentration levels. The percentage recovery was then calculated.

- Precision:
 - Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
 - Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days by different analysts. The RSD for both repeatability and intermediate precision should be < 2.0%.[\[4\]](#)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |
|----------------------|--------|---------------------|
| RSD of Peak Area (%) | 0.85 | < 2.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5800 | > 2000 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|-------------------|
| 1 | 50.2 |
| 5 | 248.9 |
| 10 | 501.5 |
| 25 | 1255.3 |
| 50 | 2510.1 |
| Correlation Coefficient (r ²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|--------------|-----------------------|--------------------------|--------------|
| Low | 10 | 9.85 | 98.5 |
| Medium | 25 | 25.45 | 101.8 |
| High | 50 | 50.90 | 101.8 |

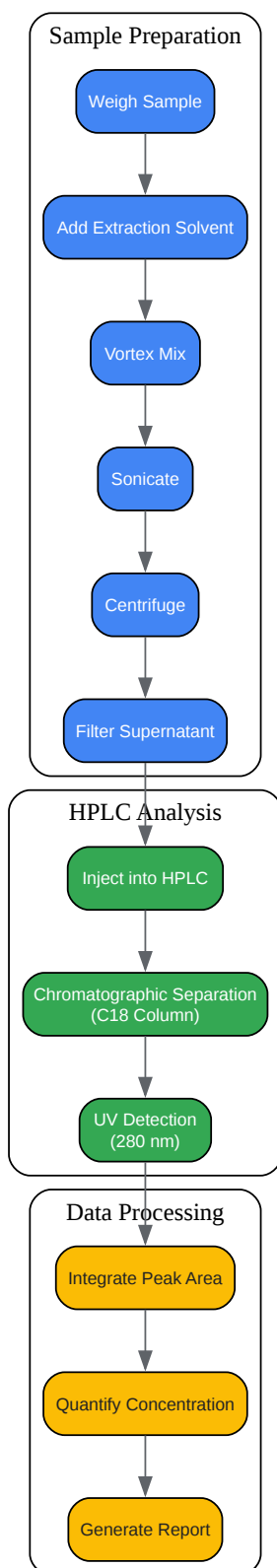
Table 4: Precision Data

| Precision Type | RSD (%) | Acceptance Criteria |
|------------------------|---------|---------------------|
| Repeatability | 0.95 | < 2.0% |
| Intermediate Precision | 1.35 | < 2.0% |

Table 5: LOD and LOQ

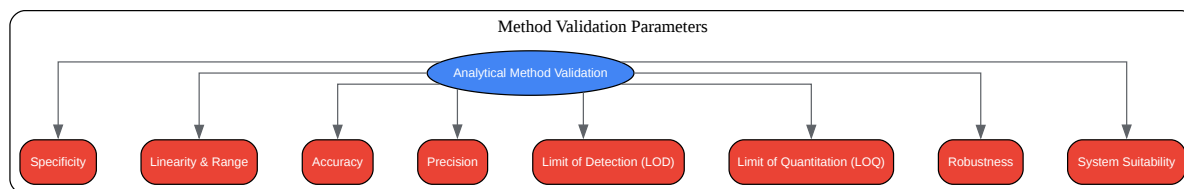
| Parameter | Value (µg/mL) |
|-----------|---------------|
| LOD | 0.1 |
| LOQ | 0.3 |

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **N-Vanillyloctanamide**.



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Caption: Key parameters for analytical method validation according to ICH guidelines.

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